6-Chloro-5-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-5(7(9,10)11)1-4(2-12)3-13-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQPZFWFBSRJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401225473 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245915-29-0 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245915-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401225473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of 6-Chloro-5-(trifluoromethyl)nicotinonitrile

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-(trifluoromethyl)nicotinonitrile

This guide provides a detailed technical overview of the synthetic strategies for producing 6-Chloro-5-(trifluoromethyl)nicotinonitrile, a key building block for advanced pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into viable synthetic routes, the rationale behind experimental choices, and detailed protocols.

6-Chloro-5-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative. The unique electronic properties conferred by the trifluoromethyl group—enhanced metabolic stability, lipophilicity, and binding affinity—make this scaffold a prized component in modern medicinal chemistry. The presence of both a chloro and a nitrile group provides two distinct and versatile reaction handles for further molecular elaboration, enabling its use in the synthesis of complex molecular targets.

The primary challenge in its synthesis lies in the controlled introduction of three different substituents onto the pyridine ring with precise regioselectivity. This guide will explore two robust and strategically distinct approaches to achieve this goal:

-

Strategy A: A linear synthesis focused on the late-stage introduction of the trifluoromethyl group onto a pre-functionalized 6-chloropyridine core.

-

Strategy B: A convergent approach utilizing a Sandmeyer reaction for the late-stage introduction of the chloro group onto an advanced amino-trifluoromethyl precursor.

Overview of Primary Synthetic Strategies

The selection of a synthetic route is governed by factors such as starting material availability, scalability, safety, and overall cost-effectiveness. The two primary strategies discussed herein offer different advantages that may be suited to different research and development objectives.

Caption: High-level overview of the two primary synthetic routes.

Route A: Trifluoromethylation of a 6-Chloronicotinate Precursor

This strategy is particularly well-suited for large-scale synthesis due to its reliance on a cost-effective trifluoromethylating agent. The key transformation is the copper-catalyzed trifluoromethylation of an iodo-substituted pyridine ring, a process that has been successfully developed for kilogram-scale production of a closely related analog, methyl 6-chloro-5-(trifluoromethyl)nicotinate.[1][2] The overall workflow involves building the chloro and ester functionalities first, followed by installation of the key trifluoromethyl group, and finally, conversion of the ester to the target nitrile.

Causality and Experimental Rationale

-

Why Iodinate First? The trifluoromethylation reaction proceeds efficiently on an aryl iodide. The C-I bond is weaker than a C-Br or C-Cl bond, making it more susceptible to oxidative addition to the copper catalyst, which is a key step in the catalytic cycle.

-

Choice of Trifluoromethylating Agent: The use of methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and a copper(I) iodide (CuI) catalyst is a significant advantage.[1][2] This system generates the trifluoromethylating species in situ, avoiding the handling of gaseous and more expensive reagents like CF3I.

-

Ester as a Protecting Group/Synthon: The synthesis proceeds via the methyl ester. The ester group is robust and stable to the iodination and trifluoromethylation conditions. It can then be efficiently converted to the nitrile in two high-yielding steps. The commercial availability of the intermediate, 6-Chloro-5-(trifluoromethyl)nicotinamide[3], validates the feasibility of this ester-to-nitrile conversion pathway.

Experimental Protocol (Multi-Step)

Step A1: Iodination of Methyl 6-chloronicotinate

-

To a solution of methyl 6-chloronicotinate in a suitable solvent (e.g., sulfuric acid), add N-iodosuccinimide (NIS) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it onto ice and neutralize with an aqueous base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 6-chloro-5-iodonicotinate.

Step A2: Trifluoromethylation

Protocol adapted from the kilogram-scale synthesis of the corresponding nicotinate.[1][2]

-

Charge a reactor with methyl 6-chloro-5-iodonicotinate, copper(I) iodide (CuI), and potassium fluoride (KF) in N-methyl-2-pyrrolidone (NMP).

-

Heat the mixture to 120 °C.

-

Slowly add methyl chlorodifluoroacetate (MCDFA) via an addition funnel over several hours, maintaining the internal temperature.

-

After the addition is complete, maintain the reaction at 120 °C for an additional 1-2 hours until the reaction is complete.

-

Cool the mixture, dilute with a suitable solvent like toluene, and filter to remove inorganic salts.

-

Wash the organic phase with water and brine, dry, and concentrate to yield crude methyl 6-chloro-5-(trifluoromethyl)nicotinate. Further purification can be achieved by distillation or chromatography.

Step A3: Amidation and Dehydration

-

Amidation: Treat the methyl 6-chloro-5-(trifluoromethyl)nicotinate with aqueous ammonia in a suitable solvent like methanol at elevated temperature and pressure in a sealed reactor. Monitor for the formation of 6-chloro-5-(trifluoromethyl)nicotinamide.

-

Dehydration: Isolate the amide and treat it with a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or trifluoroacetic anhydride in a non-protic solvent (e.g., dichloromethane or acetonitrile).

-

Heat the reaction mixture to reflux until the conversion to 6-Chloro-5-(trifluoromethyl)nicotinonitrile is complete.

-

Cool the reaction, quench carefully with ice/water, and extract the product. Purify via chromatography or recrystallization.

Caption: Workflow for the Trifluoromethylation Route (Strategy A).

Route B: Sandmeyer Reaction from an Amino Precursor

This route is an excellent example of a late-stage functionalization strategy. It leverages the commercially available advanced intermediate, 6-Amino-5-(trifluoromethyl)nicotinonitrile[4][5], and uses the classic Sandmeyer reaction to replace the amino group with a chloro group. This approach is highly efficient for the final step and is particularly valuable for synthesizing analogs for structure-activity relationship (SAR) studies.

Causality and Experimental Rationale

-

The Power of the Diazonium Salt: The Sandmeyer reaction proceeds via the formation of an aryl diazonium salt (Ar-N₂⁺).[6] The dinitrogen moiety (N₂) is an exceptionally good leaving group, facilitating the substitution with a nucleophile, which would be impossible on the unactivated amine.

-

Copper(I) Catalysis: The reaction is catalyzed by a copper(I) salt, such as CuCl.[7] The mechanism is believed to involve a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical and N₂ gas. This radical then abstracts a chlorine atom from a copper(II) species, regenerating the Cu(I) catalyst and forming the final product.

-

Strict Temperature Control: Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at elevated temperatures. Therefore, the diazotization (formation of Ar-N₂⁺) and the subsequent Sandmeyer reaction must be carried out at low temperatures (typically 0-5 °C) to ensure safety and maximize yield.

Experimental Protocol

Step B1: Diazotization and Sandmeyer Chlorination

-

Diazotization:

-

Suspend 6-Amino-5-(trifluoromethyl)nicotinonitrile in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution via a dropping funnel. Effervescence (evolution of N₂ gas) should be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 6-Chloro-5-(trifluoromethyl)nicotinonitrile can be purified by column chromatography on silica gel or by recrystallization.

-

Caption: Workflow for the Sandmeyer Reaction Route (Strategy B).

Data Presentation: Comparative Summary

| Parameter | Route A: Trifluoromethylation | Route B: Sandmeyer Reaction |

| Key Transformation | C-I to C-CF₃ | C-NH₂ to C-Cl |

| Starting Material | Methyl 6-chloronicotinate | 6-Amino-5-(trifluoromethyl)nicotinonitrile |

| Number of Steps | 4 (from ester) | 1 (from amine) |

| Key Reagents | NIS, MCDFA, KF, CuI, POCl₃ | NaNO₂, HCl, CuCl |

| Scalability | Demonstrated at kg-scale for key step[1] | Readily scalable, standard process |

| Key Advantage | Uses inexpensive CF₃ source | High-yielding final step, access to analogs |

| Potential Challenge | Multi-step, handling of POCl₃ | Stability of diazonium intermediate |

Conclusion

The synthesis of 6-Chloro-5-(trifluoromethyl)nicotinonitrile can be effectively achieved through at least two robust synthetic strategies. Route A , featuring a copper-catalyzed trifluoromethylation, represents an industrially viable path for large-scale production, building the molecule from simpler, halogenated pyridines. Route B , employing the classic Sandmeyer reaction, offers a rapid and efficient endgame strategy, ideal for laboratory-scale synthesis and rapid analog production, provided the advanced amino precursor is available. The choice between these routes will ultimately depend on the specific project goals, scale, and available resources. Both methods highlight powerful transformations in modern heterocyclic chemistry.

References

-

Mulder, J. A., Frutos, R. P., Patel, N. D., et al. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Boehringer Ingelheim Pharmaceuticals, Inc. Available at: [Link]

-

ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Changzhou Huanling Chemical Co., Ltd. (n.d.). 6-amino-5-(trifluoromethyl)nicotinonitrile. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. 1360936-15-7|6-Chloro-5-(trifluoromethyl)nicotinamide|BLD Pharm [bldpharm.com]

- 4. 1256822-05-5|6-Amino-5-(trifluoromethyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 5. -常州环灵化工有限公司 [huanlingchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 1026039-34-8|2-Amino-6-(trifluoromethyl)nicotinonitrile|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. When appended to a heterocyclic scaffold such as pyridine, these effects are further modulated, creating a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the physicochemical properties of 6-Chloro-5-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my aim is to present this information not merely as a list of data points, but as a cohesive narrative that explains the "why" behind the experimental observations and their implications for drug development.

Molecular Structure and Identification

6-Chloro-5-(trifluoromethyl)nicotinonitrile is a substituted pyridine derivative characterized by the presence of a chloro group at the 6-position, a trifluoromethyl group at the 5-position, and a nitrile group at the 3-position.

Systematic Name: 6-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile CAS Number: 1245915-29-0[1] Molecular Formula: C₇H₂ClF₃N₂[1] Molecular Weight: 206.55 g/mol [1]

The strategic placement of these functional groups creates a unique electronic and steric environment that dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the trifluoromethyl, chloro, and nitrile groups renders the pyridine ring electron-deficient, which is a critical consideration for its subsequent chemical transformations.

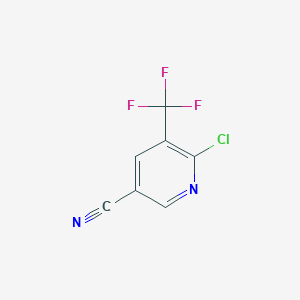

Figure 1: Chemical structure of 6-Chloro-5-(trifluoromethyl)nicotinonitrile.

Physicochemical Properties

The physical state and solubility of a compound are fundamental properties that influence its handling, formulation, and biological absorption.

Physical State and Appearance

Based on supplier information, 6-Chloro-5-(trifluoromethyl)nicotinonitrile is a solid at room temperature. Its appearance is typically a white to off-white powder.

Melting Point

A sharp melting point is indicative of a pure crystalline solid.[2][3] While no specific experimental melting point for this compound is publicly available in the searched literature, its highly substituted and rigid structure suggests a relatively high melting point, typical for crystalline organic compounds.

Boiling Point

Due to its solid nature at ambient temperature, the boiling point is expected to be significantly high and would likely require vacuum distillation to prevent decomposition. No experimental boiling point has been reported in the available literature.

Solubility

The solubility of a compound is a critical parameter in drug discovery, influencing its absorption and distribution.[4][5] The presence of the polar nitrile group and the nitrogen atom in the pyridine ring may confer some solubility in polar organic solvents. However, the trifluoromethyl group and the overall halogenation increase its lipophilicity.[6][7] Therefore, it is expected to have good solubility in a range of common organic solvents.

Table 1: Predicted and General Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic trifluoromethyl and chloro groups likely dominate, despite the presence of polar functionalities. |

| Methanol, Ethanol | Moderately Soluble | The polar protic nature of these alcohols can interact with the nitrile and pyridine nitrogen. |

| Dichloromethane, Chloroform | Soluble | Good solubility is expected due to the presence of halogenated groups. |

| Ethyl Acetate, Acetone | Soluble | These polar aprotic solvents are generally effective for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules.[5] |

| Hexanes, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for good solubility in nonpolar hydrocarbon solvents. |

Storage and Stability

For long-term storage, it is recommended to keep 6-Chloro-5-(trifluoromethyl)nicotinonitrile in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This precaution minimizes potential degradation from moisture and atmospheric components.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[8]

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the strong electron-withdrawing effects of the surrounding substituents, these protons will be significantly deshielded and appear at a high chemical shift (downfield).

-

H-2 Proton: Expected to be a singlet or a narrow doublet, appearing at the most downfield position due to its proximity to the nitrogen atom and the chloro group.

-

H-4 Proton: Expected to be a singlet or a narrow doublet, appearing at a slightly lower chemical shift than the H-2 proton.

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Pyridine Ring Carbons: The chemical shifts will be influenced by the attached substituents. The carbons bearing the chloro, trifluoromethyl, and nitrile groups will have distinct chemical shifts.

-

Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Nitrile Carbon (CN): This carbon typically appears in the 115-125 ppm region.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Chloro-5-(trifluoromethyl)nicotinonitrile is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C≡N (Nitrile) | 2240 - 2220 | Stretching |

| C-F (Trifluoromethyl) | 1350 - 1100 | Stretching |

| C-Cl (Chloro) | 850 - 550 | Stretching |

| C=N, C=C (Pyridine Ring) | 1600 - 1400 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.55 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, a cyanide radical, or cleavage of the trifluoromethyl group.

Experimental Protocols

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are crucial. The following section details the methodologies for determining the key physicochemical properties discussed.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[2][3][9]

Figure 2: Workflow for melting point determination.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents.[4][5]

Figure 3: Workflow for qualitative solubility assessment.

NMR Spectrum Acquisition

The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup.[8]

Figure 4: Workflow for NMR spectrum acquisition.

FT-IR Spectrum Acquisition

For solid samples, the FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Figure 5: Workflow for FT-IR spectrum acquisition via ATR.

Conclusion

6-Chloro-5-(trifluoromethyl)nicotinonitrile is a valuable building block in medicinal chemistry, offering a unique combination of functional groups that can be strategically exploited in the synthesis of complex molecular architectures. While a complete experimental dataset of its physicochemical properties is not yet compiled in the public domain, this guide has provided a comprehensive overview of its known characteristics and the expected properties based on its structure. The provided experimental protocols offer a standardized approach for researchers to determine these properties in their own laboratories, ensuring data quality and consistency. As this compound continues to be utilized in drug discovery programs, a more complete public profile of its physicochemical properties will undoubtedly emerge, further aiding in the rational design of future therapeutics.

References

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science (IJRES), 10(9), 525-529. Retrieved from [Link]

- Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 402–407.

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

Scribd. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

PubMed. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

Scilit. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1245915-29-0 | 6-Chloro-5-(trifluoromethyl)nicotinonitrile | Catalog BD-A261101. Retrieved from [Link]

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.

-

Google APIs. (2018). United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubMed. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Reddit. (2023). Is the “experimental” section of the LSAT always the 4th and last section you receive?. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. mt.com [mt.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

6-Chloro-5-(trifluoromethyl)nicotinonitrile CAS number 1245915-29-0

An In-Depth Technical Guide to 6-Chloro-5-(trifluoromethyl)nicotinonitrile (CAS Number: 1245915-29-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

6-Chloro-5-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative that stands at the intersection of several key areas in medicinal and agrochemical research. Its structure incorporates three distinct and influential motifs: a pyridine core, a trifluoromethyl group, and a chloro substituent. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key biological interactions. The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate the electronic properties of a molecule to improve binding affinity and bioavailability.[1][2][3] The chlorine atom, particularly at the 6-position of the pyridine ring, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.[4][5][6]

This guide provides a comprehensive technical overview of 6-Chloro-5-(trifluoromethyl)nicotinonitrile, from its synthesis and physicochemical properties to its reactivity and potential applications, offering field-proven insights for professionals in chemical research and development.

Physicochemical and Safety Profile

While detailed experimental data for 6-Chloro-5-(trifluoromethyl)nicotinonitrile is not extensively published, its key properties can be collated from supplier data or inferred from closely related analogs.

Properties Summary

| Property | Value | Source/Comment |

| CAS Number | 1245915-29-0 | - |

| Molecular Formula | C₇H₂ClF₃N₂ | [7] |

| Molecular Weight | 206.55 g/mol | [7] |

| SMILES | N#CC1=CN=C(Cl)C(C(F)(F)F)=C1 | [7] |

| Physical Form | White to off-white powder or crystals | Inferred from analogs |

| Storage | Inert atmosphere, 2-8°C | [7] |

Safety & Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for 6-Chloro-5-(trifluoromethyl)nicotinonitrile. However, based on structurally related compounds like 6-chloronicotinonitrile and other halogenated, trifluoromethylated pyridines, the following hazards should be anticipated[8][9][10]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin, eye, and respiratory tract irritation.

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the material using appropriate tools and place it in a sealed container for disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention in all cases of exposure.

-

Synthesis Pathway: A Multi-Step Approach

A direct, documented synthesis for 6-Chloro-5-(trifluoromethyl)nicotinonitrile is not readily found in peer-reviewed literature. However, a highly detailed, safe, and economical kilogram-scale synthesis has been published for its immediate precursor, methyl 6-chloro-5-(trifluoromethyl)nicotinate .[2][3][11] This robust process provides the foundation for producing the target nitrile through a subsequent conversion step.

Part 1: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate

This synthesis begins with the inexpensive raw material 6-hydroxynicotinic acid and proceeds through chlorination, iodination, esterification, and a key trifluoromethylation step. The causality behind this sequence is to install the necessary functional groups in a logical order, culminating in the most challenging and crucial trifluoromethylation reaction on a well-defined substrate.[2]

Proposed Ester-to-Nitrile Conversion

Proposed Step-by-Step Protocol:

-

Amidation:

-

Charge a pressure-rated reactor with methyl 6-chloro-5-(trifluoromethyl)nicotinate and a suitable solvent such as methanol or isopropanol.

-

Cool the solution (e.g., to 0-10°C) and saturate it with ammonia gas (NH₃), or add a concentrated aqueous solution of ammonium hydroxide (Aq. NH₃).

-

Seal the reactor and heat to a moderate temperature (e.g., 60-100°C). The reaction progress should be monitored by HPLC or TLC until the starting ester is consumed.

-

Upon completion, cool the reaction, vent any excess pressure, and remove the solvent under reduced pressure. The resulting crude 6-chloro-5-(trifluoromethyl)nicotinamide can be purified by recrystallization or used directly in the next step.

-

-

Dehydration:

-

To the crude nicotinamide, add a dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective choice. [12]Other reagents like trifluoroacetic anhydride (TFAA) or Burgess reagent could also be employed. The reaction is often run in an inert solvent like dichloromethane (DCM) or acetonitrile, or neat with excess POCl₃.

-

Heat the mixture (e.g., to reflux) and monitor the reaction for the disappearance of the amide.

-

After completion, the reaction mixture is carefully quenched by pouring it onto ice water. The product can then be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The final product, 6-Chloro-5-(trifluoromethyl)nicotinonitrile, can be purified by column chromatography or recrystallization.

-

Reactivity and Synthetic Utility

The chemical behavior of 6-Chloro-5-(trifluoromethyl)nicotinonitrile is dictated by its three key functional groups, making it a valuable building block for creating diverse and complex molecules.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. methyl 6-chloro-5-(trifluoromethyl)nicotinate | CAS:1360952-35-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Convergence of Fluorine and a Nitrile Pharmacophore

An In-Depth Technical Guide to Trifluoromethylnicotinonitrile Derivatives: Synthesis, Properties, and Applications

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of specific functional groups is paramount to tuning molecular properties for enhanced efficacy, stability, and selectivity. Among the vast array of heterocyclic scaffolds, the pyridine ring remains a cornerstone of bioactive compound design.[1] This guide focuses on a particularly potent subclass: trifluoromethylnicotinonitrile derivatives .

The core of these compounds features a pyridine ring substituted with both a trifluoromethyl (-CF3) group and a nitrile (-CN) group. This is not a random combination; it is a deliberate convergence of two powerful moieties. The -CF3 group, a bioisostere of chlorine, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability—critical factors for bioavailability and drug-receptor interactions.[2][3] Concurrently, the nitrile group is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor, a key component in molecular recognition by enzyme active sites, and a precursor for other functional groups.[4][5]

This technical guide, written for researchers, scientists, and drug development professionals, provides a comprehensive review of the synthesis, physicochemical properties, biological activities, and applications of trifluoromethylnicotinonitrile derivatives. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental choices and the mechanistic underpinnings of their biological activity, offering field-proven insights into this promising class of molecules.

Part 1: Core Physicochemical and Pharmacokinetic Profile

The efficacy of a drug or agrochemical candidate is fundamentally tied to its physicochemical properties. For trifluoromethylnicotinonitrile derivatives, the interplay between the pyridine core, the -CF3 group, and the -CN group creates a unique profile that medicinal chemists can leverage.

The Influence of the Trifluoromethyl Group

The substitution of a methyl or hydrogen group with a trifluoromethyl group is a well-established strategy in drug design for several reasons:[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and reduced drug load.[2]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes. This property is crucial for reaching intracellular targets and improving brain penetration.[2]

-

Binding Interactions: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of the pyridine ring, influencing pKa and modulating binding interactions with target proteins.[2]

The Role of the Nitrile Pharmacophore

The nitrile group is far from being an inert substituent. It is a key player in defining the biological activity of these derivatives:

-

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in enzyme active sites or receptors.[4][5]

-

Enzyme Inhibition: The nitrile group is a feature in many approved drugs and functions as a key interacting moiety for various enzymes, including cysteine proteases and metalloenzymes.[5]

-

Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for further structural diversification.

The combination of these features results in a scaffold with enhanced metabolic stability and potent, targeted biological activity.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties for a representative compound, 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile, derived from computational models and analysis of analogous structures.[4]

| Property | Value | Significance |

| LogP (octanol-water) | 2.8–3.2 | Indicates good lipophilicity, favorable for membrane permeability.[4] |

| Water Solubility | <10 mg/L (25°C) | Low aqueous solubility, a common feature of lipophilic compounds.[4] |

| pKa (pyridinic nitrogen) | ~1.2 | The electron-withdrawing -CF3 and -CN groups reduce the basicity of the pyridine nitrogen.[4] |

| Molecular Weight | 291.69 g/mol | Falls within the range suitable for small molecule drug candidates.[4] |

Part 2: Key Synthetic Strategies

The synthesis of trifluoromethylnicotinonitrile derivatives can be broadly approached via two strategic pathways: the construction of the substituted pyridine ring from acyclic precursors or the direct functionalization of a pre-formed trifluoromethylnicotinonitrile core.

Strategy A: De Novo Ring Construction

This "bottom-up" approach involves building the pyridine ring from simpler, non-cyclic starting materials. It offers high flexibility in introducing substituents at desired positions. A prominent example is the synthesis of 4-trifluoromethyl nicotinonitrile.

This protocol is based on a patented method involving the condensation of an enone with 3-aminoacrylonitrile.[6] The causality behind this choice is the high reactivity of the enone with the amine, leading to a cyclization cascade that efficiently forms the desired pyridine ring.

Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one (Intermediate 1)

-

To a 1000 mL reaction vessel, add vinyl ethyl ether (72.1 g), pyridine (87.0 g), and toluene (500 mL).

-

Stir the mixture uniformly and cool to 0-5°C.

-

Slowly add trifluoroacetyl chloride (145.8 g) dropwise over 1 hour, maintaining the temperature.

-

Continue stirring for 3 hours after the addition is complete.

-

Quench the reaction by adding 300 mL of ice water.

-

Separate the organic phase, wash twice with brine, and evaporate the solvent under reduced pressure to yield Intermediate 1 as a light yellow liquid (yield: ~86.7%).[6]

Step 2: Cyclization to form 4-Trifluoromethyl Nicotinonitrile

-

In a 1000 mL reaction vessel, combine 4-ethoxy-1,1,1-trifluoro-3-en-2-one (168.1 g), 3-aminoacrylonitrile (68.1 g), and methanol (300 mL).

-

Stir the mixture and heat to reflux for 3 hours.

-

Dropwise, add a methanol solution of sodium methoxide (59.4 g).

-

Continue refluxing for an additional 5 hours to drive the cyclization and aromatization to completion.[6]

-

After cooling, the product can be isolated via filtration and purified by recrystallization.

Caption: Workflow for the de novo synthesis of 4-trifluoromethyl nicotinonitrile.

Strategy B: Functionalization of a Pre-substituted Core

This "top-down" approach starts with a readily available trifluoromethylnicotinonitrile scaffold and introduces additional functional groups. This is often more efficient if the core structure is commercially available or easily synthesized.

A key challenge in this approach is achieving regioselectivity, as the pyridine ring has multiple positions available for substitution. The electronic nature of the existing -CF3 and -CN groups directs incoming reagents to specific positions. For example, introducing a thioether at the 2-position often requires nucleophilic aromatic substitution (SNAr).[4]

Part 3: Biological Activities and Therapeutic Applications

The trifluoromethylnicotinonitrile scaffold is a privileged structure found in molecules with a wide spectrum of biological activities.

Anticancer Activity

Fluorine-containing pyridine derivatives are pivotal in modern drug discovery for oncology.[1] The incorporation of the -CF3 group can enhance drug potency, selectivity, and metabolic stability.[1]

-

Kinase Inhibition: Several patents cover nicotinonitrile derivatives as potent kinase inhibitors, a major class of anticancer drugs. The trifluoromethyl-nitrile scaffold is highlighted for its role in binding to the kinase active site.[4]

-

Induction of Apoptosis: Some trifluoromethyl-containing compounds have been shown to reduce the viability of cancer cell lines by modulating autophagy and inducing apoptosis.[7] For instance, certain theophylline derivatives containing bis(trifluoromethyl)phenyl groups demonstrated potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines by downregulating the expression of phosphorylated Akt, a key protein in cell survival pathways.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile (286833-00-9) for sale [vulcanchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer [frontiersin.org]

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)nicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-(trifluoromethyl)nicotinonitrile, a halogenated and trifluoromethylated pyridine derivative, has emerged as a significant building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, a detailed examination of its synthesis, its key chemical properties, and its applications as a crucial intermediate. The document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering insights into the strategic importance of this compound.

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds is a well-established strategy in modern medicinal chemistry. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of a drug candidate. These improvements can manifest as increased potency, better metabolic stability, and improved membrane permeability. The pyridine scaffold, a ubiquitous motif in pharmaceuticals and agrochemicals, when combined with a trifluoromethyl group, offers a powerful platform for the design of novel bioactive molecules. 6-Chloro-5-(trifluoromethyl)nicotinonitrile embodies this principle, serving as a versatile intermediate for the synthesis of a new generation of therapeutic agents.

Discovery and Historical Context

The emergence of 6-Chloro-5-(trifluoromethyl)nicotinonitrile is closely tied to the pursuit of novel therapeutics. Its disclosure as a chemical intermediate in patent literature, notably in the context of developing progesterone receptor modulators, marks its entry into the field of medicinal chemistry. A key patent application, WO2010032200A1, published in 2010, describes the use of related 6-chloro-5-(trifluoromethyl)nicotinic acid derivatives in the synthesis of amide compounds for treating conditions such as endometriosis and uterine fibroids[1][2][3]. This indicates that the synthesis of 6-Chloro-5-(trifluoromethyl)nicotinonitrile was likely driven by the need for a versatile building block in a dedicated drug discovery program around the late 2000s.

The development of scalable and cost-effective methods for introducing trifluoromethyl groups onto aromatic rings has been a critical enabler for the availability of such intermediates. Research into trifluoromethylation reactions, including the use of Ruppert's reagent (TMSCF3) and later, more practical methods, has paved the way for the synthesis of compounds like 6-Chloro-5-(trifluoromethyl)nicotinonitrile on an industrial scale.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of 6-Chloro-5-(trifluoromethyl)nicotinonitrile is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1245915-29-0 | Chemsigma |

| Molecular Formula | C7H2ClF3N2 | Chemsigma |

| Molecular Weight | 206.55 g/mol | Guidechem |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | (Inferred) |

Safety Information:

As with many halogenated and trifluoromethylated compounds, 6-Chloro-5-(trifluoromethyl)nicotinonitrile should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

A logical and efficient approach would be the conversion of the corresponding carboxylic acid, 6-chloro-5-(trifluoromethyl)nicotinic acid, to the nitrile. The synthesis of the acid is alluded to in the patent literature.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 6-Chloro-5-(trifluoromethyl)nicotinonitrile.

Experimental Protocol: Synthesis of 6-Chloro-5-(trifluoromethyl)nicotinic Acid

This protocol is adapted from procedures for similar trifluoromethylated pyridines.

Step 1: Trifluoromethylation of a Suitable Precursor

The introduction of the trifluoromethyl group is a key transformation. A common method involves the copper-catalyzed trifluoromethylation of an aryl halide. A plausible precursor for this reaction would be a di-halogenated nicotinic acid derivative, which allows for selective trifluoromethylation.

-

Rationale: The choice of a copper catalyst and a suitable trifluoromethylating agent (e.g., TMSCF3 or fluoroform-derived reagents) is crucial for an efficient reaction. The reaction conditions, such as solvent and temperature, are optimized to ensure high yield and selectivity.

Step 2: Hydrolysis to the Carboxylic Acid

If the trifluoromethylation is performed on an ester derivative of nicotinic acid, a subsequent hydrolysis step is required.

-

Protocol:

-

Dissolve the methyl or ethyl 6-chloro-5-(trifluoromethyl)nicotinate in a mixture of methanol and water.

-

Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-5-(trifluoromethyl)nicotinic acid.

-

Experimental Protocol: Conversion of Carboxylic Acid to Nitrile

This is a standard two-step, one-pot procedure.

Step 1: Formation of the Primary Amide

-

Protocol:

-

To a solution of 6-chloro-5-(trifluoromethyl)nicotinic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl2) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete formation of the acid chloride.

-

Cool the reaction mixture and carefully add it to a cooled, concentrated solution of ammonium hydroxide.

-

Stir vigorously for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-5-(trifluoromethyl)nicotinamide.

-

Step 2: Dehydration of the Amide to the Nitrile

-

Protocol:

-

To the crude 6-chloro-5-(trifluoromethyl)nicotinamide, add a dehydrating agent such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2).

-

Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 6-Chloro-5-(trifluoromethyl)nicotinonitrile.

-

Applications in Synthesis

The primary application of 6-Chloro-5-(trifluoromethyl)nicotinonitrile is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct reactive sites—the chloro, trifluoromethyl, and nitrile groups—allows for a variety of subsequent chemical transformations.

Caption: Reactivity of 6-Chloro-5-(trifluoromethyl)nicotinonitrile.

As demonstrated in the patent literature, this intermediate is particularly valuable for the synthesis of progesterone receptor modulators[1][2][3]. In these syntheses, the chloro group can be displaced by a nucleophile in an SNAr reaction, and the nitrile group can be further elaborated.

Conclusion

6-Chloro-5-(trifluoromethyl)nicotinonitrile stands as a testament to the ongoing evolution of synthetic chemistry in the service of drug discovery. Its strategic design, incorporating a trifluoromethyl group on a functionalized pyridine core, makes it a highly valuable intermediate. While its history is relatively recent, its role in the development of new therapeutic agents underscores its importance. This guide has provided a comprehensive overview of its discovery, a plausible and detailed synthetic route, and its applications, offering a valuable resource for researchers in the field.

References

- WO2010032200A1 - Amide compounds useful in therapy - Google P

-

WO2010032200 - AMIDE COMPOUNDS USEFUL IN THERAPY - WIPO Patentscope. [Link]

-

Common Organic Chemistry - WO 2010/032200 A1. [Link]

-

6-Chloro-5-(trifluoromethyl)nicotinonitrile [1245915-29-0] | Chemsigma. [Link]

Sources

Probing the Enigmatic Core: A Technical Guide to the Potential Mechanism of Action of 6-Chloro-5-(trifluoromethyl)nicotinonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a nicotinonitrile scaffold and a trifluoromethyl group within a single molecular entity, 6-Chloro-5-(trifluoromethyl)nicotinonitrile, presents a compelling case for significant biological activity. While direct empirical data on its mechanism of action remains nascent, this technical guide synthesizes current knowledge of structurally related compounds to propose and explore three primary, plausible mechanistic pathways. Drawing from the established pharmacology of trifluoromethylpyridines and nicotinonitrile derivatives, we delve into the potential for this compound to function as a competitive kinase inhibitor, a covalent enzyme modifier, or a disruptor of protein-protein interactions. This document is intended to serve as a foundational resource for the scientific community, providing not only theoretical frameworks but also actionable experimental protocols to systematically investigate and ultimately elucidate the precise molecular interactions of this promising compound.

Introduction: Deconstructing a Molecule of Interest

The pursuit of novel therapeutic agents is often guided by the strategic combination of chemical moieties with known pharmacological relevance. 6-Chloro-5-(trifluoromethyl)nicotinonitrile is a prime example of such rational design. The molecule integrates two key pharmacophores:

-

The Nicotinonitrile Core: A pyridine ring substituted with a cyano group, this scaffold is a cornerstone in medicinal chemistry. Derivatives of nicotinonitrile are found in numerous marketed drugs with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This scaffold's versatility allows it to interact with a wide range of biological targets.[1]

-

The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug discovery to enhance a molecule's therapeutic potential.[2] This group's strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity for target proteins.[2][3]

The presence of a chlorine atom at the 6-position further modulates the electronic landscape of the pyridine ring, potentially influencing its reactivity and intermolecular interactions. Given that structurally similar compounds have been investigated as kinase inhibitors and intermediates for anti-infective agents, a thorough investigation into the mechanism of action of 6-Chloro-5-(trifluoromethyl)nicotinonitrile is warranted. This guide will propose three potential mechanisms and outline the experimental pathways to validate them.

Hypothesized Mechanism I: Competitive ATP-Binding Site Kinase Inhibition

A substantial body of evidence points towards nicotinonitrile derivatives acting as potent inhibitors of various protein kinases.[4] Many of these compounds function by competing with adenosine triphosphate (ATP) for binding within the kinase catalytic domain. The planar nature of the pyridine ring allows it to fit into the predominantly hydrophobic adenine-binding pocket, while the nitrile and trifluoromethyl groups can form key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.

Rationale

The structural resemblance of 6-Chloro-5-(trifluoromethyl)nicotinonitrile to known kinase inhibitors, such as those targeting Aurora kinases, VEGFR-2, and PIM kinases, provides a strong basis for this hypothesis.[4] The trifluoromethyl group can enhance binding affinity, while the nicotinonitrile moiety mimics aspects of the purine ring of ATP.

Proposed Signaling Pathway

Caption: Competitive ATP-binding site kinase inhibition.

Experimental Validation

A tiered approach is recommended, starting with broad screening and progressing to detailed mechanistic studies.

Table 1: Experimental Workflow for Validating Kinase Inhibition

| Phase | Experiment | Objective | Expected Outcome |

| Primary Screening | Broad-Panel Kinase Assay (e.g., 200+ kinases) | To identify potential kinase targets. | A "hit list" of kinases for which the compound shows significant inhibition at a fixed concentration (e.g., 10 µM). |

| Secondary Validation | In Vitro IC50 Determination for "Hit" Kinases | To quantify the potency of inhibition for the identified kinase targets. | Dose-response curves yielding IC50 values, confirming the inhibitory activity. |

| Mechanism of Action | ATP Competition Assay | To determine if the inhibition is competitive with respect to ATP. | An increase in the apparent IC50 of the compound with increasing ATP concentrations. |

| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ | To confirm that the compound binds to the target kinase in a cellular context. | A shift in the thermal stability or BRET signal of the target kinase upon compound binding. |

-

Reagents and Materials:

-

Purified recombinant "hit" kinase

-

Fluorescently labeled kinase substrate peptide

-

6-Chloro-5-(trifluoromethyl)nicotinonitrile stock solution in DMSO

-

ATP stock solution

-

Assay buffer (specific to the kinase)

-

384-well microplates

-

Microplate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

-

-

Procedure:

-

Prepare a series of ATP concentrations ranging from below to well above the Km for the kinase (e.g., 1 µM to 1 mM).

-

For each ATP concentration, prepare a serial dilution of 6-Chloro-5-(trifluoromethyl)nicotinonitrile (e.g., 1 nM to 100 µM).

-

In a 384-well plate, add the kinase, the fluorescent substrate, and the appropriate concentration of ATP.

-

Add the serially diluted compound to the wells. Include DMSO-only controls.

-

Initiate the kinase reaction by adding a magnesium chloride solution.

-

Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

-

Stop the reaction and measure the fluorescence signal.

-

Plot the percentage of inhibition against the compound concentration for each ATP concentration to determine the IC50 values.

-

Analyze the data using a Cheng-Prusoff plot or by fitting to appropriate competitive inhibition models to confirm the mechanism.

-

Hypothesized Mechanism II: Covalent Inhibition of an Enzyme

The presence of a chloro- group on the pyridine ring introduces the possibility of 6-Chloro-5-(trifluoromethyl)nicotinonitrile acting as a covalent inhibitor. In this scenario, the compound would initially bind non-covalently to the target protein, after which the chlorine atom would act as a leaving group in a nucleophilic substitution reaction with a reactive amino acid residue (e.g., cysteine, lysine, or histidine) in the protein's active site.

Rationale

Halogenated heterocyclic compounds have been identified as covalent inhibitors.[5] This mode of action can lead to prolonged and often irreversible inhibition, which can be therapeutically advantageous. The electrophilicity of the carbon atom attached to the chlorine is enhanced by the electron-withdrawing effects of the trifluoromethyl group and the pyridine ring nitrogen.

Proposed Mechanism of Covalent Adduct Formation

Caption: Covalent inhibition by nucleophilic substitution.

Experimental Validation

The key to identifying covalent inhibition is to demonstrate time-dependent inhibition and irreversible binding.

Table 2: Experimental Workflow for Validating Covalent Inhibition

| Phase | Experiment | Objective | Expected Outcome |

| Primary Screening | Time-Dependent Inhibition Assay | To determine if the inhibitory effect increases with pre-incubation time. | A decrease in the IC50 value with longer pre-incubation times of the compound with the enzyme before adding the substrate. |

| Secondary Validation | "Jump Dilution" or Dialysis Experiment | To assess the reversibility of inhibition. | The enzyme activity does not recover after significant dilution or dialysis of the enzyme-inhibitor complex. |

| Mechanism of Action | Intact Protein Mass Spectrometry | To identify the formation of a covalent adduct. | An increase in the mass of the target protein corresponding to the molecular weight of the compound minus the mass of HCl. |

| Site of Modification | Tandem Mass Spectrometry (MS/MS) of Proteolytic Peptides | To pinpoint the specific amino acid residue that is covalently modified. | Identification of a peptide with a mass shift corresponding to the covalent adduct, allowing for the sequencing and localization of the modified residue. |

-

Reagents and Materials:

-

Purified target enzyme

-

6-Chloro-5-(trifluoromethyl)nicotinonitrile stock solution in DMSO

-

Incubation buffer

-

Quenching solution (e.g., formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS) system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

-

Procedure:

-

Incubate the target enzyme (e.g., at 10 µM) with an excess of the compound (e.g., 100 µM) for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C. Include a DMSO-only control.

-

At each time point, quench the reaction by adding formic acid to a final concentration of 0.1%.

-

Desalt the protein sample using a C4 ZipTip or equivalent.

-

Inject the desalted protein into the LC-MS system.

-

Acquire the mass spectrum of the intact protein.

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

-

Compare the mass of the protein from the compound-treated samples to the DMSO control. A mass increase corresponding to the molecular weight of 6-Chloro-5-(trifluoromethyl)nicotinonitrile minus HCl (approximately 170.1 Da) indicates covalent adduct formation.

-

Hypothesized Mechanism III: Disruption of Protein-Protein Interactions (PPIs)

Beyond direct enzyme inhibition, small molecules can exert their effects by interfering with the interfaces between interacting proteins. This mechanism is gaining prominence in drug discovery as a way to target cellular pathways that are difficult to address with traditional enzyme inhibitors.

Rationale

The compound's structural features, including its rigidity and the potential for multiple interaction points (hydrophobic, hydrogen bonding), could allow it to bind to a "hot spot" on a protein surface, thereby sterically hindering the binding of its protein partner. An example of a small molecule inhibiting a protein-protein interaction is the inhibition of the PRMT5-substrate adaptor interaction.[5]

Proposed Mechanism of PPI Disruption

Caption: Disruption of a protein-protein interaction.

Experimental Validation

Validating PPI disruption requires biophysical methods that can directly measure the binding between two proteins.

Table 3: Experimental Workflow for Validating PPI Disruption

| Phase | Experiment | Objective | Expected Outcome |

| Primary Screening | High-Throughput AlphaScreen or TR-FRET Assay | To identify compounds that disrupt a specific protein-protein interaction. | A decrease in the AlphaScreen or TR-FRET signal in a dose-dependent manner. |

| Secondary Validation | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | To confirm direct binding of the compound to one of the protein partners and to quantify the disruption of the PPI. | The compound binds to one of the proteins, and its presence reduces the binding of the second protein. |

| Mechanism of Action | Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) Spectroscopy | To characterize the thermodynamics of the compound binding and to map the binding site on the protein surface. | ITC data will provide the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). NMR can show chemical shift perturbations in specific amino acid residues upon compound binding, identifying the interaction interface. |

-

Reagents and Materials:

-

Purified "bait" protein (Protein A)

-

Purified "prey" protein (Protein B)

-

6-Chloro-5-(trifluoromethyl)nicotinonitrile stock solution in DMSO

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit for protein immobilization

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize the "bait" protein (Protein A) onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

To confirm the PPI, inject a series of concentrations of the "prey" protein (Protein B) over the chip surface and measure the binding response to determine the kinetic parameters (ka, kd) and affinity (KD).

-

For the inhibition assay, pre-incubate the "prey" protein (Protein B) with a range of concentrations of 6-Chloro-5-(trifluoromethyl)nicotinonitrile.

-

Inject these pre-incubated mixtures over the immobilized "bait" protein (Protein A).

-

Measure the binding response. A dose-dependent decrease in the binding of Protein B to Protein A in the presence of the compound indicates PPI disruption.

-

Alternatively, to determine if the compound binds to the immobilized "bait" protein, inject the compound directly over the chip and look for a binding response.

-

Conclusion and Future Directions

6-Chloro-5-(trifluoromethyl)nicotinonitrile stands as a molecule of significant interest, positioned at the intersection of two pharmacologically validated scaffolds. The mechanistic hypotheses presented herein—competitive kinase inhibition, covalent modification, and disruption of protein-protein interactions—provide a rational and structured framework for its comprehensive evaluation. The successful elucidation of its mechanism of action will not only define its therapeutic potential but also contribute valuable insights to the broader field of medicinal chemistry. Future work should focus on executing the proposed experimental workflows, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo studies to assess its efficacy and safety in relevant disease models.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. BenchChem. Retrieved January 7, 2026.

- BenchChem. (n.d.). The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide. BenchChem. Retrieved January 7, 2026.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. BenchChem. Retrieved January 7, 2026.

- Abdel-Wahab, B. F., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Sato, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 236-253.

- ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives...

- ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Torabi, S., et al. (2021). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in...

- ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.

- Apollo Scientific. (n.d.). 6-Chloro-2-(trifluoromethyl)nicotinonitrile. Apollo Scientific. Retrieved January 7, 2026.

- Angene. (n.d.). 6-Chloro-5-methylnicotinonitrile. Angene. Retrieved January 7, 2026.

- PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile.

- PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile.

- Boriack-Sjodin, P. A., et al. (2021).

Sources

Sourcing and Technical Guidance: 6-Chloro-5-(trifluoromethyl)nicotinonitrile for Advanced Research

A Senior Application Scientist's Guide for Researchers, Chemists, and Drug Development Professionals

This guide provides an in-depth technical overview of 6-Chloro-5-(trifluoromethyl)nicotinonitrile, a specialized heterocyclic building block relevant to medicinal chemistry and novel material synthesis. As a Senior Application Scientist, my objective is to offer not just data, but a framework for strategic sourcing, quality assessment, and safe handling of this reagent, grounded in established chemical principles. This document moves beyond a simple catalog listing to explain the causality behind procedural recommendations, ensuring that researchers can confidently integrate this compound into their workflows.

Chapter 1: Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of reproducible research. 6-Chloro-5-(trifluoromethyl)nicotinonitrile is a distinct isomer, and it is critical to verify its identity using the correct Chemical Abstracts Service (CAS) number to avoid sourcing incorrect regioisomers.

The primary identifier for this compound is:

-

CAS Number: 1245915-29-0

Below is a summary of its key physicochemical properties based on available data. It should be noted that while the molecular formula and weight are definitive, experimental values such as melting and boiling points are not yet widely published in the literature, a common occurrence for specialized research chemicals.

| Property | Data | Source(s) |

| IUPAC Name | 6-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | N/A |

| CAS Number | 1245915-29-0 | [1] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1] |

| Appearance | Typically an off-white to white solid | General |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) but poorly soluble in water. | Inferred |

Chapter 2: Inferred Manufacturing Pathway and Quality Considerations

Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities that could interfere with sensitive downstream applications, such as catalysis or biological assays. While specific manufacturing protocols for 6-Chloro-5-(trifluoromethyl)nicotinonitrile are proprietary, a highly plausible synthetic route can be inferred from established methodologies for related trifluoromethylated pyridines.

A key publication details the kilogram-scale synthesis of the closely related intermediate, methyl 6-chloro-5-(trifluoromethyl)nicotinate.[2] This process involves the copper-catalyzed trifluoromethylation of an iodinated pyridine precursor using methyl chlorodifluoroacetate (MCDFA) as the CF₃ source. It is highly probable that the nicotinonitrile target of this guide is synthesized via a similar pathway, starting from a 6-chloro-5-iodonicotinonitrile precursor.

Plausible Synthetic Logic:

The diagram below illustrates a likely synthetic pathway. The critical step is the introduction of the trifluoromethyl group onto the pyridine ring.

Caption: Inferred synthetic pathway for 6-Chloro-5-(trifluoromethyl)nicotinonitrile.

Expertise in Action: Anticipating Impurities

This synthetic route informs the quality control a researcher should expect from a supplier:

-

Residual Iodine: The starting material is an iodo-pyridine. Incomplete reaction could leave trace amounts of 6-chloro-5-iodonicotinonitrile. This can be detected by LC-MS or HPLC.

-

Copper Contamination: As a copper-catalyzed reaction, residual copper salts may be present. For applications involving further transition metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings), residual copper can be detrimental. ICP-MS is the standard method for quantifying trace metal contaminants.

-

Solvent Residues: High-boiling point solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are often used. A Certificate of Analysis (CoA) should ideally include residual solvent analysis by Headspace GC.

Chapter 3: The Commercial Supplier Landscape

Sourcing high-purity, well-characterized reagents is a critical, rate-limiting step in research and development. 6-Chloro-5-(trifluoromethyl)nicotinonitrile is available from a number of specialized chemical suppliers who cater to the research and bulk chemical markets.

When selecting a supplier, the following hierarchy of validation should be applied:

-

Confirm the CAS Number: Ensure the product catalog explicitly lists CAS 1245915-29-0 .

-

Request a Certificate of Analysis (CoA): Do not purchase without a representative CoA for a recent lot. This document is the primary evidence of quality.

-

Analyze the CoA: Scrutinize the purity data. Was it determined by HPLC, GC, or qNMR? Purity determined by NMR is often the most accurate. Check for the presence of the potential impurities discussed in Chapter 2.

-

Inquire about Available Quantities and Lead Times: Availability can range from milligrams for initial screening to kilograms for scale-up campaigns.

The following table summarizes known commercial sources. Researchers should visit the provided URLs to obtain the most current information.

| Supplier Name | Website | Notes |